![molecular formula C14H10N2O2 B11950812 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- CAS No. 61760-26-7](/img/structure/B11950812.png)
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- is a nitrogen-containing bicyclic heterocycle. This compound has garnered significant attention due to its wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The pyrido[1,2-a]pyrimidine scaffold is particularly important in drug discovery and development, exhibiting various biological activities such as antipsychotic, tranquilizing, antioxidant, anticancer, antiulcer, antihypertensive, antidepressant, antiallergic, antiplasmodial, and spinal muscular atrophy (SMA) drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- can be achieved through various methods. One notable method involves a one-pot tandem CuI-catalyzed C–N bond formation and intramolecular amidation reaction. This reaction is carried out at 130°C in dimethylformamide (DMF), using 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials. This protocol is known for its simplicity, broad substrate scope, good functional group tolerance, and scalability .
Industrial Production Methods
Industrial production methods for this compound often involve transition metal-catalyzed protocols. These include Pd-catalyzed regioselective C–H alkenylation, Pd-catalyzed enolic C–OH activation-arylation, Pd-catalyzed carbonylative cycloamidation of ketoimines, Mn-catalyzed carbonylative alkyne annulations, Ag-catalyzed one-pot cyclization of 2-aminopyridines and alkynoates, and Rh-catalyzed three-component coupling of aldehydes, 2-aminopyridines, and diazo esters .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield amine derivatives, and substitution reactions may yield various substituted pyrido[1,2-a]pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals and materials.
Wirkmechanismus
The mechanism of action of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pirenperone: A tranquilizer with a similar pyrido[1,2-a]pyrimidine scaffold.
Seganserin: An antipsychotic agent.
Lusaperidone: An antidepressant.
Risdiplam: A drug used for treating spinal muscular atrophy.
Uniqueness
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- stands out due to its broad range of biological activities and its versatility in synthetic chemistry. Its unique structure allows for various modifications, making it a valuable compound in drug discovery and development .
Eigenschaften
CAS-Nummer |
61760-26-7 |
|---|---|
Molekularformel |
C14H10N2O2 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
3-phenylpyrido[1,2-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H10N2O2/c17-13-12(10-6-2-1-3-7-10)14(18)16-9-5-4-8-11(16)15-13/h1-9,12H |
InChI-Schlüssel |
SAGNZOWBDHLCJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=O)N=C3C=CC=CN3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


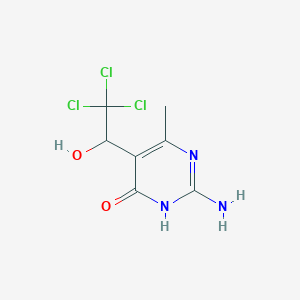
![N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11950745.png)
![1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene](/img/structure/B11950752.png)

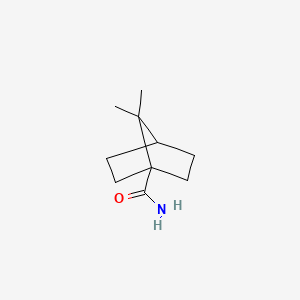
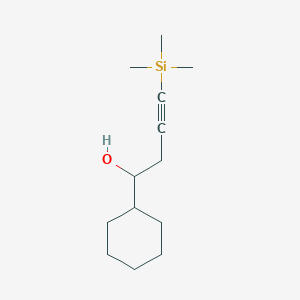

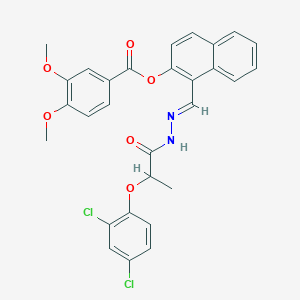



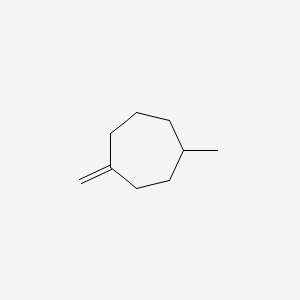
![1-(2-Ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11950802.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11950810.png)
